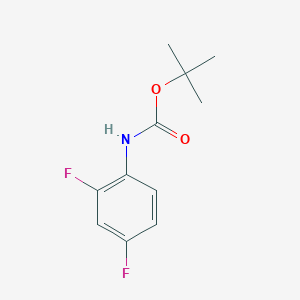

Tert-butyl (2,4-difluorophenyl)carbamate

CAS No.: 701269-21-8

Cat. No.: VC7922242

Molecular Formula: C11H13F2NO2

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 701269-21-8 |

|---|---|

| Molecular Formula | C11H13F2NO2 |

| Molecular Weight | 229.22 g/mol |

| IUPAC Name | tert-butyl N-(2,4-difluorophenyl)carbamate |

| Standard InChI | InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

| Standard InChI Key | VCSQNKMLGNSDCT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F |

Introduction

Structural and Functional Features

The compound’s structure comprises a 2,4-difluorophenyl group linked to a Boc-protected amine (Figure 1). The fluorine atoms at the 2- and 4-positions of the aromatic ring introduce electron-withdrawing effects, which influence the ring’s electronic density and reactivity. This substitution pattern is strategically valuable in medicinal chemistry, as fluorination often improves metabolic stability and bioavailability in drug candidates . The tert-butyl group, a bulky substituent, shields the amine from undesired reactions during synthetic processes, enabling selective deprotection under acidic conditions .

Key structural attributes:

-

Boc group: Provides temporary amine protection, removable via trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .

-

Fluorine substituents: Enhance lipophilicity and resistance to oxidative degradation .

-

Aromatic system: Facilitates π-π interactions in target binding sites during drug design .

Synthesis and Manufacturing

Synthetic Pathway

Tert-butyl (2,4-difluorophenyl)carbamate is synthesized via a nucleophilic addition reaction between 2,4-difluoroaniline and di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) . The procedure follows established protocols for Boc protection of aromatic amines (Scheme 1):

-

Reaction Setup:

-

Workup:

Typical Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0°C → Room temperature |

| Yield | 85–91% |

This method mirrors the synthesis of analogous compounds, such as tert-butyl 2-nitro-4-bromophenylcarbamate, where Boc protection achieved >90% yields under similar conditions .

Applications in Pharmaceutical Research

Amine Protection in Drug Synthesis

The Boc group is widely employed to protect amines during multi-step syntheses. For example, in the preparation of kinase inhibitors or antimicrobial agents, temporary protection prevents unwanted side reactions at the amine site . Subsequent deprotection under mild acidic conditions regenerates the free amine for further functionalization.

Role in Suzuki-Miyaura Coupling

The 2,4-difluorophenyl moiety participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce cyclopentyl or aryl groups. This reactivity is exemplified in the synthesis of tert-butyl 2-amino-4-cyclopentylphenylcarbamate, where a boronic acid derivative replaces the bromine atom in a precursor compound .

Antimicrobial Activity

While direct studies on this compound are scarce, structurally similar carbamates exhibit moderate antimicrobial properties. For instance, tert-butyl 2-((E)-3-(4-formylphenyl)acrylamido)-4-cyclopentylphenylcarbamate demonstrated activity against Staphylococcus aureus and Escherichia coli in vitro .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

13C NMR:

IR (KBr):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume